1H-Imidazole-2-methanol, alpha-methyl-alpha-(4-methylphenyl)-
Overview
Description
1H-Imidazole-2-methanol, alpha-methyl-alpha-(4-methylphenyl)-, also known as MIM-1, is a small molecule inhibitor that has been developed for the inhibition of the MDM2-p53 protein-protein interaction. MIM-1 has been found to be effective in vitro and in vivo in a number of cancer models by restoring the activity of p53, a tumor suppressor protein that is frequently inactivated in cancer cells.
Mechanism Of Action
The mechanism of action of 1H-Imidazole-2-methanol, alpha-methyl-alpha-(4-methylphenyl)- involves the inhibition of the MDM2-p53 protein-protein interaction. MDM2 is a negative regulator of p53, and it binds to p53 to promote its degradation. 1H-Imidazole-2-methanol, alpha-methyl-alpha-(4-methylphenyl)- binds to the hydrophobic pocket of MDM2, which blocks the interaction between MDM2 and p53 and stabilizes p53. This leads to the activation of downstream genes involved in cell cycle arrest, DNA repair, and apoptosis.
Biochemical And Physiological Effects
1H-Imidazole-2-methanol, alpha-methyl-alpha-(4-methylphenyl)- has been found to increase the expression of p53 and its downstream target genes, such as p21, Bax, and PUMA, in cancer cells. This leads to cell cycle arrest, DNA repair, and apoptosis. 1H-Imidazole-2-methanol, alpha-methyl-alpha-(4-methylphenyl)- has also been found to inhibit the migration and invasion of cancer cells, which suggests that it may have anti-metastatic effects.
Advantages And Limitations For Lab Experiments
One advantage of 1H-Imidazole-2-methanol, alpha-methyl-alpha-(4-methylphenyl)- is its specificity for the MDM2-p53 protein-protein interaction, which makes it a valuable tool for studying the role of p53 in cancer and other diseases. However, one limitation of 1H-Imidazole-2-methanol, alpha-methyl-alpha-(4-methylphenyl)- is its relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, 1H-Imidazole-2-methanol, alpha-methyl-alpha-(4-methylphenyl)- has been found to be cytotoxic at high concentrations, which can limit its use in some assays.
Future Directions
There are several future directions for the research on 1H-Imidazole-2-methanol, alpha-methyl-alpha-(4-methylphenyl)-. One direction is to develop more potent and selective MDM2 inhibitors that can overcome the limitations of 1H-Imidazole-2-methanol, alpha-methyl-alpha-(4-methylphenyl)-. Another direction is to investigate the potential of 1H-Imidazole-2-methanol, alpha-methyl-alpha-(4-methylphenyl)- as a therapeutic agent for other diseases, such as neurodegenerative disorders and viral infections. Additionally, the combination of 1H-Imidazole-2-methanol, alpha-methyl-alpha-(4-methylphenyl)- with other anti-cancer agents, such as chemotherapy and immunotherapy, could be explored to enhance its efficacy in cancer treatment.
Scientific Research Applications
1H-Imidazole-2-methanol, alpha-methyl-alpha-(4-methylphenyl)- has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and leukemia. 1H-Imidazole-2-methanol, alpha-methyl-alpha-(4-methylphenyl)- has been found to induce apoptosis (programmed cell death) in cancer cells by restoring the activity of p53, which leads to the activation of downstream genes involved in cell cycle arrest, DNA repair, and apoptosis.
properties
IUPAC Name |
1-(1H-imidazol-2-yl)-1-(4-methylphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-3-5-10(6-4-9)12(2,15)11-13-7-8-14-11/h3-8,15H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZLYATXVGYDFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C2=NC=CN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole-2-methanol, alpha-methyl-alpha-(4-methylphenyl)- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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